erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Overview
Description
Adenosine Deaminase Inhibitor is any substance that inhibits adenosine deaminase, an enzyme involved with the degradation of adenine in purine metabolism and that acts as a positive regulator of T-cell coactivation.
Scientific Research Applications
Metabolism and Disposition Studies : It is used for studying the metabolism and disposition of radioactive substances in monkeys (McConnell, el Dareer, & Hill, 1980).
Synthesis of Adenosine Deaminase Inhibitors : This compound is involved in the synthesis of adenosine deaminase inhibitors, which are significant in medicinal chemistry (Cristalli et al., 1991).
Insights into Enzyme Binding : A variation, Erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine, provides insights into the relative geometry of enzyme binding in adenosine deaminase (Woo & Baker, 1982).
Enhancing Antiviral Potency : It enhances the antiviral potency of 9-beta-D-arabinofuranosyladenine, especially in the treatment of systemic herpesvirus infections in mice (Shannon et al., 1980).
Neurological Research : The compound inhibits fast axonal transport in vitro in frog sciatic nerves, suggesting implications for neurological studies (Ekstrom & Kanje, 1984).
Inhibition of Herpes Simplex Virus Replication : It significantly inhibits herpes simplex virus replication, demonstrating its potential in antiviral research (North & Cohen, 1978).
ADA Inhibition Potencies : It's a potential adenosine deaminase inhibitor with high potencies in various contexts (Vargeese et al., 1994).
Decreasing Intestinal Permeability and Sepsis Protection : The compound decreases intestinal permeability and has protective effects against experimental sepsis (Kayhan et al., 2008).
Kinetic Studies of ADA Inhibition : It shows a specific kinetic constant as an adenosine deaminase inhibitor, which is crucial for understanding its efficacy (Cristalli et al., 1994).
Medical Applications of Bioactive Amino Alcohols : As a bioactive amino alcohol, it has potential medical applications (Sharma & Chattopadhyay, 1999).
Pharmacokinetics in Mice : It inhibits adenosine deaminase and influences ATP conversion in mice (Lambe & Nelson, 1982).
Impact on Human T-Cell Rosette Formation : This compound inhibits human T-cell rosette formation, which is significant in immunological responses (Lum et al., 1978).
Inhibition of HIV-1 Production : It inhibits HIV-1 production in vitro, showing potential for HIV research (Sei et al., 1989).
Influencing Purine and Pyrimidine Metabolism : The compound affects purine and pyrimidine metabolism in human peripheral lymphocytes during early phases of blastogenesis (Skupp, Vugrek, & Ayvazian, 1979).
Enhancing Antiarrhythmic Effect of Adenosine : It enhances the antiarrhythmic effect of adenosine in rats, indicating its cardiovascular applications (Fan Chang-long, 2008).
Influence on mRNA Editing : It reduces editing efficacy at specific sites of 5-HT2CR mRNA, providing insights into mRNA editing mechanisms (Pham et al., 2010).
Toxicity Studies in Immune System : EHNA does not provide a valid model for investigating the toxicity to the immune system in inherited ADA deficiency (Goday et al., 1985).
Effectiveness in ADA Inhibition in Calf Intestine : EHNA and its structural analogues are effective inhibitors of adenosine deaminase in calf intestine (Antonini et al., 1984).
Mechanism of Action
Target of Action
EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction .
Mode of Action
EHNA hydrochloride acts as a dual inhibitor of PDE2 and ADA . It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells . This can amplify the cellular responses mediated by these secondary messengers. EHNA hydrochloride also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context .
Biochemical Pathways
By inhibiting PDE2 and ADA, EHNA hydrochloride affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects . The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body .
Result of Action
The inhibition of PDE2 and ADA by EHNA hydrochloride can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions . This suggests that EHNA hydrochloride could be useful in stem cell research and regenerative medicine .
Future Directions
EHNA hydrochloride has been reported to effectively and reversibly block the differentiation and maintain the pluripotency of human embryonic stem cells in feeder-free cultures without exogenously added FGF for up to 30 passages . This indicates that EHNA hydrochloride could have potential applications in stem cell research .
Biochemical Analysis
Biochemical Properties
EHNA hydrochloride exerts a concentration inhibition of the cGMP-stimulated PDE2 activity . It interacts with enzymes such as PDE2 and ADA . EHNA hydrochloride exhibits normal Michaelian kinetics of inhibition for the cyclic GMP-stimulated PDE2 activity .
Cellular Effects
EHNA hydrochloride plays roles in mediating diverse pharmacological responses, including antiviral, antitumour and antiarrhythmic effects . It also suppresses spontaneous differentiation of human embryonic stem cells in feeder-free conditions .
Molecular Mechanism
EHNA hydrochloride completely ablates the ability of cyclic GMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated PDE2 activity . It prevents dAdo degradation and increases mitochondrial dATP levels in fibroblasts .
Metabolic Pathways
EHNA hydrochloride is involved in the cGMP signaling pathway . It interacts with enzymes such as PDE2 and ADA
Properties
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-VZXYPILPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-45-9, 58337-38-5 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EHNA HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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